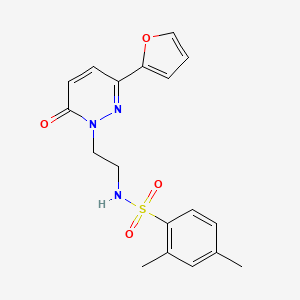

![molecular formula C21H18F3N3O B2517256 N-([2,4'-联吡啶]-4-基甲基)-3-(4-(三氟甲基)苯基)丙酰胺 CAS No. 2034322-05-7](/img/structure/B2517256.png)

N-([2,4'-联吡啶]-4-基甲基)-3-(4-(三氟甲基)苯基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

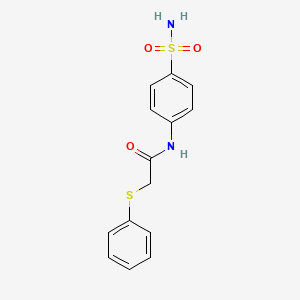

N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a compound that is likely to possess interesting chemical and biological properties due to the presence of a bipyridine moiety and a trifluoromethylphenyl group. Bipyridine is a well-known ligand in coordination chemistry, often forming complexes with transition metals, which can exhibit a wide range of electronic and photophysical properties. The trifluoromethylphenyl group is a common motif in medicinal chemistry, known for its ability to modulate the biological activity of pharmaceutical compounds.

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions, starting from basic building blocks such as substituted anilines, halogenated carboxylic acids, or bipyridines. For example, the synthesis of various butanamides, as described in one of the papers, involves the reaction of substituted anilines with chlorobutanoyl chloride followed by coupling with a piperazine derivative . Although the exact synthesis of N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is not detailed in the provided papers, it is likely to involve similar synthetic strategies, possibly including steps such as amide bond formation, aromatic substitution, and the use of coupling reactions like Suzuki coupling .

Molecular Structure Analysis

The molecular structure of compounds similar to N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide can be elucidated using techniques such as NMR spectroscopy, X-ray crystallography, and theoretical calculations . These methods provide detailed information about the arrangement of atoms within the molecule, the geometry around the amide bond, and the electronic environment of the aromatic systems. The presence of a bipyridine unit suggests potential coordination sites for metals, which could be explored in the context of complex formation.

Chemical Reactions Analysis

Compounds containing bipyridine and amide functionalities can participate in a variety of chemical reactions. The bipyridine moiety can act as a ligand in coordination chemistry, while the amide bond can be involved in hydrolysis reactions under certain conditions. The trifluoromethyl group can influence the reactivity of the aromatic ring through electron-withdrawing effects, potentially affecting electrophilic aromatic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide would be influenced by its molecular structure. The bipyridine moiety could confer interesting optical properties, such as fluorescence, as seen in related coumarin-based compounds . The trifluoromethyl group could enhance the lipophilicity of the molecule, potentially affecting its solubility and membrane permeability, which are important parameters in drug design. The amide bond contributes to the molecule's stability and conformational preferences, which can be crucial for its biological activity .

科学研究应用

药物化学应用

在药物化学中,类似化合物已被探索其作为受体拮抗剂的潜力以及在治疗各种疾病中的药物开发中。例如,联吡啶和苯丙酰胺的衍生物已被研究其作为瞬时受体电位香草素 1 (TRPV1) 拮抗剂的作用,在神经病理性模型中表现出显著的镇痛活性,且副作用很小 (Kim 等人,2012)。此类发现表明 N-([2,4'-联吡啶]-4-基甲基)-3-(4-(三氟甲基)苯基)丙酰胺 在疼痛管理和其他受体介导疾病中具有潜在的治疗应用。

材料科学和催化

在材料科学中,联吡啶配体是功能材料和催化剂开发的组成部分。例如,含有联吡啶的钌配合物已被用于研究与 DNA 的相互作用,表明在生物化学和可能的治疗剂开发中具有应用 (Kelly 等人,1985)。此外,基于联吡啶的配合物已应用于电催化和作为发光材料中的组分,展示了联吡啶衍生物在各种技术应用中的多功能性 (Fellinger 等人,2012)。

有机金属化学

在有机金属化学中,联吡啶和相关配体通常用于稳定金属配合物,然后将其用于催化、电子材料等。例如,具有联吡啶配体的配合物在转移氢化反应中显示出希望,突出了它们在合成化学和工业应用中的潜力 (Farrell 等人,2016)。

安全和危害

作用机制

Target of Action

The primary targets of N-([2,4’-bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide are antibiotic-resistant Gram-positive bacteria . The compound is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .

Mode of Action

N-([2,4’-bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide interacts with its targets by inhibiting their growth and preventing the development of biofilms . The compound eradicates preformed biofilms effectively and is more potent than the control antibiotic vancomycin .

Biochemical Pathways

The compound’s mode of action involves a broad range of inhibitory effects, suggesting targets that have a global effect on bacterial cell function

Pharmacokinetics

The compound has shown low toxicity to cultured human embryonic kidney cells , which suggests it may have favorable pharmacokinetic properties.

Result of Action

The molecular and cellular effects of N-([2,4’-bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide’s action include the inhibition of growth in antibiotic-resistant Gram-positive bacteria and the prevention of biofilm development . The compound is also effective against meropenem, oxacillin, and vancomycin-resistant clinical isolates of Enterococcus faecium .

Action Environment

The compound’s effectiveness against a range of antibiotic-resistant bacteria suggests it may be robust in various environments .

属性

IUPAC Name |

N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N3O/c22-21(23,24)18-4-1-15(2-5-18)3-6-20(28)27-14-16-7-12-26-19(13-16)17-8-10-25-11-9-17/h1-2,4-5,7-13H,3,6,14H2,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQORYHYYRCFSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)propan-1-one](/img/structure/B2517173.png)

![1-(4-Fluorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2517175.png)

![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2517180.png)

![2,2-dimethyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2517183.png)

![(2S)-N-Benzyl-2-[(2-chloroacetyl)amino]-3-methylbutanamide](/img/structure/B2517184.png)

![N-(3-acetylphenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2517185.png)

![(3,4-Dimethoxyphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2517192.png)